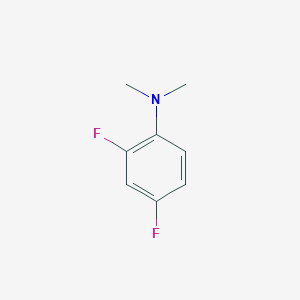
2,4-difluoro-N,N-dimethylaniline
描述
2,4-Difluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 4 positions of the benzene ring, and the nitrogen atom is dimethylated
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N,N-dimethylaniline typically involves the fluorination of N,N-dimethylaniline. One common method is the direct fluorination of N,N-dimethylaniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve the desired substitution pattern .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and improved safety, given the reactive nature of fluorinating agents.
化学反应分析
Types of Reactions
2,4-Difluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-donating dimethylamino groups makes the compound reactive towards electrophiles, leading to substitution reactions at the ortho and para positions relative to the amino group.
Nucleophilic Aromatic Substitution (NAS): The fluorine atoms on the benzene ring can be displaced by nucleophiles under appropriate conditions, such as the presence of strong bases or nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives, and reduced to form amines or other reduced products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic conditions.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine can yield 2,4-difluoro-6-bromo-N,N-dimethylaniline, while nucleophilic aromatic substitution with sodium methoxide can produce 2,4-dimethoxy-N,N-dimethylaniline.
科学研究应用
2,4-Difluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a precursor for drug development, particularly in the design of fluorinated pharmaceuticals, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique electronic properties imparted by the fluorine atoms.
作用机制
The mechanism of action of 2,4-difluoro-N,N-dimethylaniline in various applications involves its interaction with molecular targets through its electron-rich aromatic ring and the electron-withdrawing fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, in biochemical assays, the compound may act as a competitive inhibitor or substrate analog, providing insights into enzyme function and inhibition mechanisms .
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: Lacks the fluorine substituents, making it less electron-withdrawing and altering its reactivity.
2,4-Difluoroaniline: Lacks the dimethylamino group, affecting its nucleophilicity and electrophilicity.
2,4-Difluoro-N-methylaniline: Contains only one methyl group on the nitrogen, impacting its steric and electronic properties.
Uniqueness
2,4-Difluoro-N,N-dimethylaniline is unique due to the combined effects of the electron-donating dimethylamino group and the electron-withdrawing fluorine atoms. This combination results in distinct reactivity patterns and makes the compound valuable in various synthetic and research applications.
属性
IUPAC Name |
2,4-difluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYXLRQCQPAWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443322 | |
| Record name | 2,4-difluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78409-21-9 | |
| Record name | 2,4-difluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)
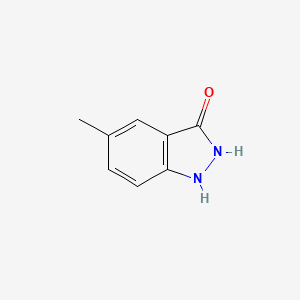
![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)

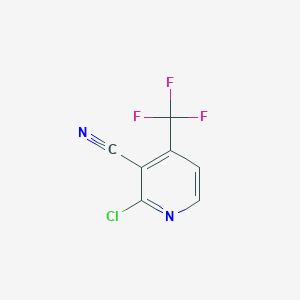
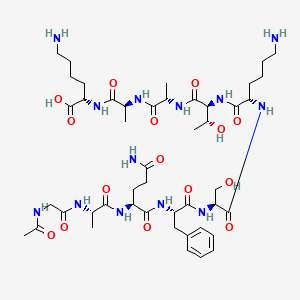
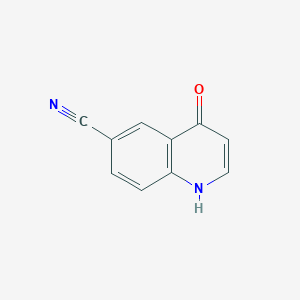
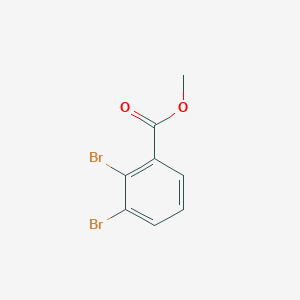
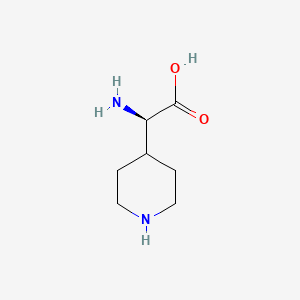

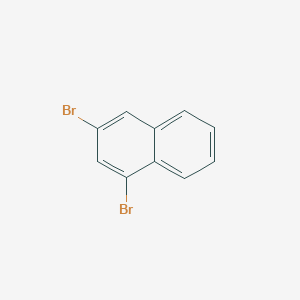
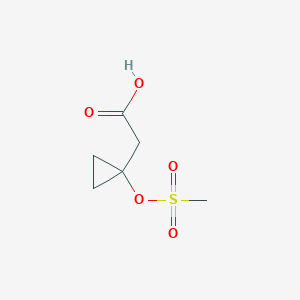

![4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1599900.png)
